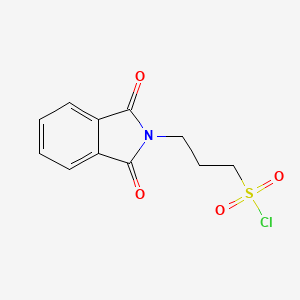
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propane-1-sulfonyl chloride
Cat. No. B2629609
Key on ui cas rn:
62605-69-0
M. Wt: 287.71
InChI Key: RDXUBBUYWZAROQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08530486B2
Procedure details


Potassium-3-phthalimidopropane-1-sulfonate (6.0 g) was suspended in dry toluene (25 ml) under a nitrogen atmosphere and heated to reflux. Then 4.11 g of PCl5 was added in portions and the mixture was heated at reflux for 60 minutes. A second portion of 4.11 g of PCl5 was added and heating was continued for 90 minutes. The reaction mixture was evaporated to dryness and crushed ice was added to the residual solid. When the ice had just molten, the solid was filtered off and dried in vacuo to yield 5.64 g (87%) of a solid. 1H-NMR (CDCl3) δ (ppm) 7.88-7.81 (m, 2H), 7.78-7.71 (m, 2H), 3.87 (t, J=6.5 Hz, 2H), 3.77-3.69 (m, 2H), 2.48-2.34 (m, 2H).
Identifiers


|
REACTION_CXSMILES
|
[K].[C:2]1(=[O:19])[N:6]([CH2:7][CH2:8][CH2:9][S:10]([O-])(=[O:12])=[O:11])[C:5](=[O:14])[C:4]2=[CH:15][CH:16]=[CH:17][CH:18]=[C:3]12.P(Cl)(Cl)(Cl)(Cl)[Cl:21]>C1(C)C=CC=CC=1>[C:2]1(=[O:19])[N:6]([CH2:7][CH2:8][CH2:9][S:10]([Cl:21])(=[O:12])=[O:11])[C:5](=[O:14])[C:4]2=[CH:15][CH:16]=[CH:17][CH:18]=[C:3]12 |f:0.1,^1:0|
|
Inputs


Step One
|
Name
|
Potassium 3-phthalimidopropane-1-sulfonate
|
|
Quantity
|
6 g
|
|
Type
|
reactant
|
|
Smiles
|
[K].C1(C=2C(C(N1CCCS(=O)(=O)[O-])=O)=CC=CC2)=O
|
Step Two
|
Name
|
|
|
Quantity
|
4.11 g
|
|
Type
|
reactant
|
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
4.11 g
|
|
Type
|
reactant
|
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated to reflux
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 60 minutes
|
|
Duration
|
60 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heating
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was evaporated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
crushed ice
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added to the residual solid
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the solid was filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo
|
Outcomes


Product
Details
Reaction Time |
90 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(C=2C(C(N1CCCS(=O)(=O)Cl)=O)=CC=CC2)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.64 g | |
| YIELD: PERCENTYIELD | 87% | |
| YIELD: CALCULATEDPERCENTYIELD | 100.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |


